molecular formula C44H56P2 B058453 Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane CAS No. 121457-42-9

Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane

Cat. No. B058453
M. Wt: 646.9 g/mol
InChI Key: VJVGVDCTJLFWMY-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 0.5 mol %), ligand 2 [Example 1] (5.9 mg, 0.015 mmol, 0.75 mol %), phenylboron dihydroxide (366 mg, 3.0 mmol), and potassium phosphate (850 mg, 4.0 mmol). The tube was purged with argon, and dioxane (6 mL), and 4-chloroanisole (0.24 mL, 2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for two minutes, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (40 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (40 mL), and the layers were separated. The aqueous layer was extracted with ether (40 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 347 mg (94%) of a white solid.
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[OH-].[OH-].[C:3]1([B+2])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl[C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2CCCCC2)C2CCCCC2)CCCCC1.O1CCOCC1>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:20][CH:21]=1 |f:0.1.2,3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
366 mg
Type
reactant
Smiles
[OH-].[OH-].C1(=CC=CC=C1)[B+2]
Name
Quantity
850 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5.9 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried resealable Schlenk tube
CUSTOM
Type
CUSTOM
Details
was purged with argon
ADDITION
Type
ADDITION
Details
were added through a rubber septum
CUSTOM
Type
CUSTOM
Details
The septum was removed
CUSTOM
Type
CUSTOM
Details
the tube was sealed with a teflon
CUSTOM
Type
CUSTOM
Details
screw cap
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
STIRRING
Type
STIRRING
Details
with stirring until the starting aryl chloride
CUSTOM
Type
CUSTOM
Details
had been completely consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ether (40 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with 1M NaOH (40 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.